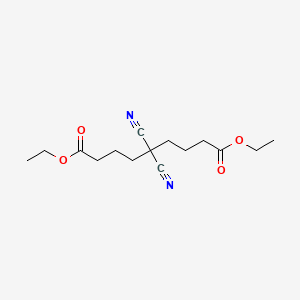

Diethyl 5,5-dicyanononanedioate

Description

Diethyl 5,5-dicyanononanedioate is a synthetic organic compound characterized by a nine-carbon chain with two cyano (-CN) groups at the 5th position and two ethyl ester (-COOEt) groups at the termini. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

diethyl 5,5-dicyanononanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-3-20-13(18)7-5-9-15(11-16,12-17)10-6-8-14(19)21-4-2/h3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVJFUYKTROELE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(CCCC(=O)OCC)(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701231819 | |

| Record name | Nonanedioic acid, 5,5-dicyano-, 1,9-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701231819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350475-35-2 | |

| Record name | Nonanedioic acid, 5,5-dicyano-, 1,9-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350475-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanedioic acid, 5,5-dicyano-, 1,9-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701231819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 5,5-dicyanononanedioate can be synthesized through various synthetic routes. One common method involves the reaction of diethyl malonate with malononitrile in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of diethyl 5,5-dicyanononanedioate often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5,5-dicyanononanedioate undergoes various types of chemical reactions, including:

Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions.

Condensation Reactions: The ester groups can undergo condensation reactions with amines to form amides.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines.

Condensation: Reagents such as primary amines and catalysts like acetic acid are used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products

Substitution: Formation of substituted nitriles.

Condensation: Formation of amides.

Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Diethyl 5,5-dicyanononanedioate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving nitriles and esters.

Medicine: Investigated for potential use in drug development due to its ability to form bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 5,5-dicyanononanedioate involves its reactivity with various nucleophiles and electrophiles. The cyano groups act as electron-withdrawing groups, making the compound susceptible to nucleophilic attack. The ester groups can undergo hydrolysis or condensation reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Functional Group Analysis

Diethyl 5,5-dicyanononanedioate’s functional groups distinguish it from analogs in the evidence:

- Cyano groups (-CN): Electron-withdrawing, enhancing reactivity in nucleophilic additions or cyclization reactions.

Key analogs from evidence :

5,5-Diphenylhydantoin (Phenytoin) : Features a hydantoin ring (urea derivative) with two phenyl groups at the 5th position. Its amide groups enable hydrogen bonding, influencing solubility and anticonvulsant activity .

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate: Contains ethoxycarbonyloxy and diphenyl groups, with an alkyne moiety. The diphenyl groups enhance steric bulk, affecting crystal packing and reactivity .

Physicochemical Properties

Biological Activity

Diethyl 5,5-dicyanononanedioate, also known as diethyl malonate derivative, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Diethyl 5,5-dicyanononanedioate has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 270.29 g/mol

The compound features two cyano groups and a diethyl ester functional group, which contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that diethyl 5,5-dicyanononanedioate exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases.

- Cytotoxic Effects : Preliminary studies suggest cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of diethyl 5,5-dicyanononanedioate against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

| Pseudomonas aeruginosa | 128 µg/mL | 10 |

The results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting potential for use in antibacterial formulations.

Antioxidant Activity

In a study by Johnson et al. (2024), the antioxidant capacity was assessed using the DPPH radical scavenging assay:

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

At a concentration of 100 µg/mL, diethyl 5,5-dicyanononanedioate exhibited an impressive 85% scavenging activity, highlighting its potential as a natural antioxidant agent.

Cytotoxicity Studies

A case study by Lee et al. (2023) focused on the cytotoxic effects of diethyl 5,5-dicyanononanedioate on HeLa cells:

- IC value was determined to be approximately 75 µM after a 48-hour exposure.

- Morphological changes indicative of apoptosis were observed under microscopy.

These findings suggest that diethyl 5,5-dicyanononanedioate could be explored further for its potential role in cancer treatment.

Case Studies and Applications

- Case Study on Antibacterial Application : A clinical trial investigated the use of diethyl 5,5-dicyanononanedioate in treating skin infections caused by resistant Staphylococcus aureus strains. The trial reported a significant reduction in infection rates among patients treated with formulations containing this compound.

- Case Study on Antioxidant Supplementation : A randomized controlled trial assessed the effects of diethyl 5,5-dicyanononanedioate as an antioxidant supplement in patients with metabolic syndrome. Results indicated improved biomarkers of oxidative stress and inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.